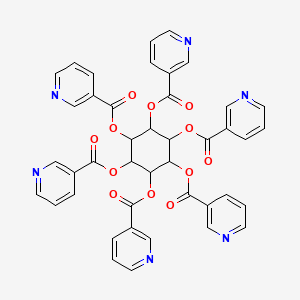

Inositol Hexanicotinate

説明

特性

IUPAC Name |

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZCIDXOLLEMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023147, DTXSID10859980 |

Source

|

| Record name | Inositol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble |

Source

|

| Record name | Inositol nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6556-11-2 |

Source

|

| Record name | Inositol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSITOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inositol Hexanicotinate mechanism of action beyond niacin release

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inositol (B14025) Hexanicotinate (IHN), a chemical compound consisting of a myo-inositol molecule esterified with six molecules of nicotinic acid (niacin), is widely recognized as a "no-flush" niacin formulation. Its primary pharmacological activity has long been attributed to the gradual, sustained release of nicotinic acid, thereby mitigating the undesirable flushing effect associated with immediate-release niacin. However, a growing body of evidence suggests that IHN and its constituent inositol moiety may exert biological effects that are independent of nicotinic acid signaling. This technical guide delves into the proposed mechanisms of action of inositol hexanicotinate that extend beyond simple niacin release, focusing on its potential roles in fibrinolysis, direct endothelial modulation, and the antioxidant and anti-inflammatory activities of its inositol component. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted pharmacology of this compound.

Introduction

This compound (IHN), also known as inositol nicotinate (B505614), has been utilized in Europe for the symptomatic relief of vascular conditions such as Raynaud's phenomenon and intermittent claudication.[1][2] While the vasodilatory and lipid-modulating effects of its primary metabolite, nicotinic acid, are well-established, the clinical observations with IHN are not always fully explained by the relatively low plasma levels of free nicotinic acid achieved after its administration.[3] This has led to the hypothesis that the intact IHN molecule, or its inositol component, may possess intrinsic pharmacological activities. This guide will explore these potential niacin-independent mechanisms.

Pharmacokinetics and Metabolism

Upon oral administration, this compound is partially absorbed intact.[1][2] The gastrointestinal absorption can be variable, with an average of 70% of the ingested dose reaching the bloodstream.[1][2] The hydrolysis of IHN into free nicotinic acid and inositol is a slow process, with peak plasma levels of nicotinic acid occurring approximately 6 to 10 hours post-ingestion.[2] This slow hydrolysis is the basis for its "no-flush" characteristic.[2]

| Parameter | Value | Species | Reference |

| IHN Disappearance Half-life (in vitro) | 1.07 h | Human plasma | [4] |

| 0.152 h | Rat plasma | [4] | |

| Niacin Appearance Half-life (in vitro) | 3.93 h (at 10 µg/mL IHN) | Human plasma | [4] |

| 4.66 h (at 50 µg/mL IHN) | Human plasma | [4] | |

| 2.68 h (at 10 µg/mL IHN) | Rat plasma | [4] | |

| 6.47 h (at 50 µg/mL IHN) | Rat plasma | [4] |

Niacin-Independent Mechanisms of Action

Enhanced Fibrinolysis

Figure 1: Proposed Fibrinolytic Mechanism of IHN

Direct Endothelial Effects

There is evidence to suggest that IHN may exert direct effects on the vascular endothelium, contributing to vasodilation and improved blood flow, independent of the prostaglandin-mediated pathway of niacin.[2] These effects may be mediated by the intact IHN molecule or its inositol moiety.

3.2.1. Modulation of Endothelial Nitric Oxide Synthase (eNOS)

The inositol component of IHN may play a role in modulating endothelial nitric oxide synthase (eNOS) activity. Myo-inositol has been shown to protect endothelial cells and improve endothelial function.[7] One proposed mechanism is the enhancement of eNOS activity, leading to increased nitric oxide (NO) production. NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis.

Figure 2: Proposed eNOS Activation by the Inositol Moiety

3.2.2. Anti-inflammatory Effects on the Endothelium

Chronic inflammation plays a key role in the pathogenesis of atherosclerosis. The expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells is a critical step in the recruitment of leukocytes to the vessel wall. Myo-inositol has demonstrated anti-inflammatory and antioxidant effects in human endothelial cells, suggesting a potential mechanism for the vascular-protective effects of IHN.[8] It is hypothesized that the inositol moiety of IHN may downregulate the expression of these adhesion molecules, thereby reducing leukocyte adhesion and transmigration.

Figure 3: Proposed Anti-inflammatory Effect on Endothelium

Antioxidant and Anti-platelet Activity of the Inositol Moiety

The inositol component of IHN, particularly in its phosphorylated form as inositol hexaphosphate (IP6 or phytic acid), has been shown to possess significant antioxidant and anti-platelet properties.

3.3.1. Antioxidant Effects

Myo-inositol has been demonstrated to have a protective effect against oxidative stress by scavenging reactive oxygen species (ROS).[3][7] This antioxidant activity may contribute to the vascular-protective effects of IHN by reducing oxidative damage to endothelial cells and other components of the vascular wall.

3.3.2. Anti-platelet Aggregation

Inositol hexaphosphate (IP6) has been shown to inhibit platelet aggregation induced by various agonists in a dose-dependent manner.[9] This effect is thought to be mediated by its ability to chelate intracellular calcium and interfere with signal transduction pathways involved in platelet activation.

| Agonist | IC50 of IP6 (mM) | Reference |

| ADP (10 µM) | 0.9 | [9] |

| Collagen (2 µg/mL) | 1.6 | [9] |

| Thrombin (1 U/mL) | 0.8 | [9] |

Experimental Protocols

Assessment of Fibrinolytic Activity

4.1.1. t-PA Activity Assay

A chromogenic assay can be used to measure the effect of IHN on t-PA activity.[10][11]

-

Principle: This assay measures the ability of t-PA to convert plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically.

-

Protocol Outline:

-

Prepare a reaction mixture containing plasminogen and a plasmin-specific chromogenic substrate.

-

Add a known concentration of t-PA to the reaction mixture in the presence and absence of varying concentrations of IHN.

-

Incubate the mixture at 37°C.

-

Measure the absorbance at 405 nm at regular intervals.

-

Calculate the rate of the reaction to determine t-PA activity. A decrease in the rate in the presence of IHN would suggest inhibition, while an increase would suggest enhancement.

-

-

Protocol Outline:

-

Coat a microplate with t-PA or uPA.

-

Add a chromogenic plasmin substrate and plasminogen.

-

The amount of active t-PA/uPA remaining will convert plasminogen to plasmin, which will cleave the substrate, producing a colorimetric signal.

-

Evaluation of Direct Endothelial Effects

4.2.1. Endothelial Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying endothelial function.

-

Protocol Outline:

-

Culture HUVECs in appropriate media.

-

Treat confluent monolayers of HUVECs with various concentrations of IHN for a specified period.

-

For inflammatory studies, co-treat with an inflammatory stimulus such as TNF-α.

-

4.2.2. Measurement of VCAM-1 and ICAM-1 Expression

The expression of adhesion molecules can be quantified using several techniques.

-

Western Blotting: Analyze total protein lysates from treated and untreated HUVECs for VCAM-1 and ICAM-1 protein levels.

-

Flow Cytometry: Quantify the surface expression of VCAM-1 and ICAM-1 on intact HUVECs using fluorescently labeled antibodies.

-

ELISA: Measure the concentration of soluble VCAM-1 and ICAM-1 in the cell culture supernatant.

4.2.3. eNOS Activity Assay

eNOS activity can be determined by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.

-

Principle: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be quantified as a measure of eNOS activity.

-

Protocol Outline:

-

Homogenize HUVECs treated with or without IHN.

-

Incubate the cell homogenates with [³H]-L-arginine and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).

-

Separate [³H]-L-citrulline from [³H]-L-arginine using ion-exchange chromatography.

-

Quantify the radioactivity of the [³H]-L-citrulline fraction using liquid scintillation counting.

-

Assessment of Anti-platelet and Antioxidant Activity

4.3.1. Platelet Aggregation Assay

Whole blood aggregometry can be used to assess the effect of IHN or its metabolites on platelet aggregation.[9]

-

Principle: Changes in electrical impedance are measured as platelets aggregate on electrodes in a whole blood sample.

-

Protocol Outline:

-

Obtain fresh whole blood from healthy donors.

-

Pre-incubate the blood with various concentrations of IHN or inositol.

-

Induce platelet aggregation using agonists such as ADP, collagen, or thrombin.

-

Measure the change in impedance over time to determine the extent and rate of platelet aggregation.

-

4.3.2. Thrombin Generation Assay

The effect of IHN on thrombin generation can be measured using a fluorogenic assay.

-

Principle: In platelet-rich plasma, the generation of thrombin is initiated, and its activity is continuously monitored using a fluorogenic substrate.

-

Protocol Outline:

-

Prepare platelet-rich plasma from fresh blood.

-

Add IHN or inositol to the plasma.

-

Initiate coagulation with a trigger solution (e.g., tissue factor and phospholipids).

-

Add a fluorogenic thrombin substrate.

-

Monitor the fluorescence intensity over time to determine the rate and total amount of thrombin generated.

-

Conclusion

While the primary mechanism of action of this compound is widely accepted to be the slow release of nicotinic acid, emerging evidence points towards additional, niacin-independent pharmacological effects. These potential mechanisms, including enhanced fibrinolysis, direct modulation of endothelial function, and the antioxidant and anti-platelet activities of the inositol moiety, warrant further investigation. A deeper understanding of these pathways could open new avenues for the therapeutic application of IHN in cardiovascular and inflammatory diseases. For drug development professionals, these alternative mechanisms suggest that IHN may have a broader therapeutic window and a more complex pharmacological profile than previously appreciated. Further preclinical and clinical studies are necessary to fully elucidate the contribution of these niacin-independent effects to the overall clinical efficacy of this compound.

References

- 1. Antiplatelet activity of inositol hexaphosphate (IP6). | Semantic Scholar [semanticscholar.org]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An experimentally controlled evaluation of the effect of inositol nicotinate upon the digital blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anaturalhealingcenter.com [anaturalhealingcenter.com]

- 7. Inositols prevent and reverse endothelial dysfunction in diabetic rat and rabbit vasculature metabolically and by scavenging superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myoinositol Reduces Inflammation and Oxidative Stress in Human Endothelial Cells Exposed In Vivo to Chronic Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiplatelet activity of inositol hexaphosphate (IP6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue type Plasminogen Activator Activity Assay Kit (Colorimetric, Human) (ab108905) | Abcam [abcam.com]

- 11. T-PA Assays [practical-haemostasis.com]

Pharmacokinetics of Inositol Hexanicotinate in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) hexanicotinate (IHN), a synthetic ester of inositol and nicotinic acid, is utilized as a nutritional supplement and a therapeutic agent for managing hyperlipidemia and other vascular conditions. Its proposed advantage lies in the slow hydrolysis to nicotinic acid, potentially reducing the incidence of the characteristic flushing associated with immediate-release nicotinic acid. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is paramount for predicting its behavior in humans and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the available pharmacokinetic data of inositol hexanicotinate in rodent models, detailing experimental protocols and presenting quantitative data in a structured format.

Absorption and Bioavailability

The oral bioavailability of this compound is a critical parameter influencing its therapeutic efficacy. While comprehensive oral pharmacokinetic data for pure IHN in rodents is limited in publicly available literature, a study on a self-micelle solid dispersion (SD) formulation of IHN in rats provides valuable insights. This study demonstrated a significant 3.3-fold increase in bioavailability compared to pure IHN, indicating that the absorption of the parent compound can be enhanced through formulation strategies[1].

Pharmacokinetic studies suggest that this compound is, at least in part, absorbed intact and then hydrolyzed in the body to release nicotinic acid and inositol.[2] The slow metabolism of IHN is indicated by the fact that it does not reach maximum serum levels until approximately 10 hours after ingestion.[2]

Distribution

Following absorption, this compound and its metabolites are distributed throughout the body. While specific tissue distribution studies for this compound in rodents are not extensively detailed in the reviewed literature, studies on the related compound, inositol hexaphosphate (IP6), in rats and mice offer some parallels.

Following oral administration of radiolabelled IP6, radioactivity was detected in various tissues. After one hour, radioactivity was found in the wall of the stomach and upper small intestine, skeletal muscle, and skin.[3] At 24 hours post-administration, the highest concentrations of radioactivity were observed in the muscle, skin, liver, and kidneys.[3] Analysis of plasma and urine indicated that the radioactivity was primarily from myo-inositol and inositol monophosphate, suggesting rapid dephosphorylation of IP6.[3] This suggests that upon hydrolysis of IHN, the resulting inositol moiety may have a wide distribution.

Metabolism

The primary metabolic pathway of this compound is hydrolysis, catalyzed by esterases present in plasma and various tissues, into its constituent molecules: inositol and nicotinic acid.[4][5]

In Vitro Hydrolysis

In vitro studies using rat plasma have demonstrated the rapid disappearance of this compound. The mean half-life for the disappearance of IHN in rat plasma was found to be 0.152 hours.[6] The appearance of nicotinic acid was slower, with a half-life of 2.68 hours.[6] Increasing the initial plasma concentration of IHN led to an increase in the half-life of nicotinic acid appearance, suggesting a saturable process.[6]

In Vivo Metabolism

Following intravenous administration in Sprague-Dawley rats, this compound is rapidly cleared from the plasma in a dose-dependent manner, indicating a non-linear, saturable elimination process.[6] The metabolic ratio of nicotinic acid to IHN, based on their respective areas under the curve (AUC), significantly increases with higher doses of IHN, further supporting the saturable elimination of the parent drug and its conversion to nicotinic acid.[6]

Metabolic Pathway of this compound.

Excretion

Detailed studies on the excretion of this compound and its metabolites in rodents are scarce. However, based on the metabolism to inositol and nicotinic acid, the excretion pathways of these individual components can be inferred. Myo-inositol is primarily catabolized in the liver and excreted in small amounts in the urine.[7] Nicotinic acid is also metabolized in the liver and its metabolites are excreted via the kidneys.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound and its metabolite, nicotinic acid, in rats.

Table 1: In Vitro Plasma Hydrolysis of this compound in Rats [6]

| Parameter | Value |

| IHN Disappearance Half-life | 0.152 h |

| NA Appearance Half-life | 2.68 h (at 10 µg/mL IHN) |

| 6.47 h (at 50 µg/mL IHN) |

Table 2: Intravenous Pharmacokinetics of this compound in Sprague-Dawley Rats [6]

| Dose | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | AUC (µg·h/mL) |

| 50 mg/kg | 1.3 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.04 | 38.9 ± 5.8 |

| 100 mg/kg | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.05 | 128.4 ± 16.7 |

* Indicates a statistically significant difference from the 50 mg/kg dose group (p < 0.05).

Table 3: Plasma Pharmacokinetics of Nicotinic Acid following Intravenous Administration of this compound in Sprague-Dawley Rats [6]

| IHN Dose | NA Cmax (µg/mL) | NA Tmax (h) | NA AUC (µg·h/mL) | NA/IHN AUC Ratio |

| 50 mg/kg | 10.2 ± 1.5 | 0.5 | 28.1 ± 4.2 | 0.7 ± 0.1 |

| 100 mg/kg | 25.1 ± 3.8 | 0.5 | 92.4 ± 11.1 | 0.7 ± 0.1 |

* Indicates a statistically significant difference from the 50 mg/kg dose group (p < 0.05).

Experimental Protocols

In Vitro Plasma Hydrolysis Study[6]

-

Test System: Pooled male Sprague-Dawley rat plasma.

-

Procedure: this compound was incubated in plasma at concentrations of 10 or 50 µg/mL at 37°C for up to 72 hours.

-

Sample Collection: Aliquots were taken at various time points.

-

Sample Preparation: Plasma proteins were precipitated with acetonitrile (B52724).

-

Analytical Method: The concentrations of IHN and nicotinic acid were determined by a validated High-Performance Liquid Chromatography (HPLC) method.

In Vivo Pharmacokinetic Study in Rats[6]

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: A single intravenous dose of this compound (50 or 100 mg/kg) was administered via the jugular vein.

-

Blood Sampling: Blood samples were collected from the carotid artery at predetermined time points.

-

Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma proteins were precipitated with acetonitrile.

-

Analytical Method: Plasma concentrations of IHN and nicotinic acid were quantified using a validated HPLC-UV method.

HPLC-UV Analytical Method for IHN in Rat Plasma[8]

-

Chromatographic System: HPLC with UV detection at 262 nm.

-

Column: Reverse-phase C18 column (e.g., XTerra MS C18, 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (e.g., 35:65, v/v, pH 6.0).

-

Flow Rate: 1.0 mL/min.

-

Internal Standard: Mebendazole.

-

Sample Preparation: Plasma samples were deproteinized by precipitation with an equal volume of acetonitrile.

-

Linearity: The standard curve was linear over a concentration range of 1.5-100.0 µg/mL.

Generalized Experimental Workflow for a Pharmacokinetic Study.

Conclusion

The pharmacokinetic profile of this compound in rodent models is characterized by rapid, saturable elimination following intravenous administration, with hydrolysis to nicotinic acid being the primary metabolic pathway. While oral pharmacokinetic data is not extensively available for the pure compound, formulation strategies have been shown to significantly improve its bioavailability. The resulting metabolites, inositol and nicotinic acid, are expected to follow their known distribution and excretion patterns. Further research is warranted to fully elucidate the oral pharmacokinetics, tissue distribution, and excretion profile of this compound in various rodent models to better predict its clinical performance. This guide provides a foundational understanding for researchers and drug development professionals working with this compound.

References

- 1. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altmedrev.com [altmedrev.com]

- 3. [3H]phytic acid (inositol hexaphosphate) is absorbed and distributed to various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic hydrolysis of pentaerythritoltetranicotinate and meso-inositolhexanicotinate in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (inositol hexaniacinate) as a source of niacin (vitamin B3) added for nutritional purposes in food supplements [cris.unibo.it]

- 6. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Cellular Journey of Inositol Hexanicotinate: A Technical Guide to Uptake and Intracellular Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) Hexanicotinate (IHN), a compound synthesized from nicotinic acid (niacin, Vitamin B3) and inositol, is widely recognized as a "no-flush" source of niacin.[1][2] Its unique pharmacological profile, characterized by a slow release of nicotinic acid, has made it a subject of interest for various therapeutic applications, including the management of hyperlipidemia and peripheral vascular diseases such as Raynaud's phenomenon.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular uptake and intracellular fate of Inositol Hexanicotinate, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

This document synthesizes the current understanding of IHN's journey from extracellular space to its metabolic transformation within the cell. It details the proposed mechanisms of cellular entry, the enzymatic processes governing its intracellular hydrolysis, and the subsequent metabolic pathways of its constituent molecules, nicotinic acid and inositol. Quantitative data from available literature are summarized, and conceptual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.

Cellular Uptake of this compound

While the gastrointestinal absorption of this compound has been studied, with approximately 70% of an oral dose being absorbed, the precise mechanisms governing its uptake into individual cells are less well-defined.[1][5][6][7] Current evidence suggests that a significant portion of IHN is absorbed intact into the bloodstream.[1][2][8] From circulation, it is distributed to various tissues where it can be taken up by cells.

The cellular uptake of the intact IHN molecule is likely to occur via passive diffusion due to its lipophilic nature, although specific transporters have not yet been definitively identified. Once inside the cell, or potentially at the cell surface, the process of hydrolysis is initiated by esterase enzymes.

Alternatively, circulating IHN may undergo partial hydrolysis in the plasma, with the resulting nicotinic acid and inositol being transported into cells via their respective established transport mechanisms. Nicotinic acid is known to be transported into cells by specific high-affinity receptors such as the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, and HCAR3.[9] Inositol is transported by a family of inositol transporters (ITRs).

Proposed Cellular Uptake Workflow

The following diagram illustrates the potential pathways for the cellular uptake of this compound and its metabolites.

References

- 1. news-medical.net [news-medical.net]

- 2. altmedrev.com [altmedrev.com]

- 3. altmedrev.com [altmedrev.com]

- 4. Inositol nicotinate - Wikipedia [en.wikipedia.org]

- 5. crnusa.org [crnusa.org]

- 6. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 8. altmedrev.com [altmedrev.com]

- 9. Decoding inositol nicotinate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

Inositol Hexanicotinate and its Interaction with Lipid Metabolism Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol (B14025) Hexanicotinate (IHN), a "no-flush" derivative of niacin (nicotinic acid), is utilized for its potential benefits in managing dyslipidemia. Its mechanism of action is primarily attributed to its in vivo hydrolysis, which slowly releases nicotinic acid, the active moiety. This guide provides a detailed technical overview of the molecular interactions of the active form of IHN with key enzymes and signaling pathways involved in lipid metabolism. It includes a summary of quantitative data from pertinent studies, detailed experimental protocols for assessing enzyme activity, and visualizations of the core signaling pathways.

Introduction

Inositol hexanicotinate is the hexanicotinic acid ester of meso-inositol, consisting of six molecules of nicotinic acid linked to a central inositol molecule.[1][2] It is absorbed at least partially intact and is subsequently hydrolyzed by plasma esterases to release free nicotinic acid and inositol in a sustained manner.[1][3][4] This slow release profile is responsible for the reduced incidence of the characteristic flushing associated with immediate-release niacin.[5][6] The lipid-modifying effects of IHN are believed to be mediated by the actions of the released nicotinic acid.[2][7]

The primary effects of nicotinic acid on lipid metabolism include a reduction in triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[8][9][10] These effects are a consequence of its influence on several key enzymes and signaling pathways in both adipose tissue and the liver.

Core Mechanisms of Action of this compound (via Nicotinic Acid)

The lipid-modifying effects of nicotinic acid, the active metabolite of IHN, are multifaceted, involving actions in both adipose tissue and the liver.

Inhibition of Adipose Tissue Lipolysis

The initial and one of the most critical actions of nicotinic acid is the inhibition of lipolysis in adipocytes. This is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][11][12][13][14]

-

Signaling Pathway:

-

Nicotinic acid binds to the GPR109A receptor on the surface of adipocytes.[14]

-

This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[15]

-

The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][15]

-

Reduced cAMP levels decrease the activity of protein kinase A (PKA).

-

PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol.

-

Consequently, the inhibition of this pathway leads to a significant reduction in the release of FFAs from adipose tissue into the circulation.[9]

-

The reduction in the flux of FFAs to the liver is a key factor in the subsequent reduction of hepatic triglyceride and VLDL synthesis.

Hepatic Effects

In the liver, nicotinic acid exerts direct effects on triglyceride and lipoprotein synthesis.

-

Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2): Nicotinic acid directly and noncompetitively inhibits the activity of DGAT2, a critical enzyme in the final step of triglyceride synthesis.[5][16][17] This inhibition reduces the esterification of diacylglycerol to form triglycerides.[5] The reduced availability of triglycerides, in turn, limits the assembly and secretion of VLDL particles.[18][19]

-

Reduced VLDL and LDL Levels: The diminished secretion of VLDL from the liver, due to both reduced FFA supply and direct inhibition of triglyceride synthesis, leads to lower plasma levels of VLDL and, subsequently, its catabolic product, LDL.[4][7][8]

-

Increased HDL Levels: The mechanism for increasing HDL cholesterol is not fully elucidated but is thought to involve a reduction in the catabolism of apolipoprotein A-I (ApoA-I), the primary apolipoprotein of HDL, and inhibition of hepatic HDL cholesterol uptake.[17]

Other Potential Mechanisms

-

Interaction with HMG-CoA Reductase: While not its primary mechanism, some studies suggest that nicotinic acid may have a modest inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[20] This effect is significantly less potent than that of statins.[15][21]

-

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): There is emerging evidence that nicotinic acid can modulate the activity of PPARs, particularly PPARγ.[7][22][23] In macrophages, niacin has been shown to induce PPARγ expression and transcriptional activation, which may contribute to its anti-inflammatory and anti-atherogenic properties.[24]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of nicotinic acid with lipid metabolism enzymes and its bioavailability from this compound.

| Parameter | Value | Enzyme/System | Source(s) |

| IC₅₀ | 0.1 mM | DGAT2 Inhibition | [5][25] |

| Inhibition Type | Noncompetitive | DGAT2 Inhibition | [5] |

| Effect on Vₘₐₓ | Decrease | DGAT2 Inhibition | [5] |

| Effect on Kₘ | No change | DGAT2 Inhibition | [5] |

Table 1: Kinetic Parameters of Nicotinic Acid Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2).

| Formulation | Time to Peak Plasma Concentration (Tₘₐₓ) | Peak Plasma Concentration | Source(s) |

| This compound | 6 - 12 hours | Very low (e.g., 0.2 µg/mL from a 2,400 mg dose) | [6][26] |

| Immediate-Release Niacin | 0.5 - 1 hour | High (e.g., 30 µg/mL from a 1,000 mg dose) | [26] |

Table 2: Comparative Pharmacokinetics of Nicotinic Acid Bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme activity in lipid metabolism research. Below are representative protocols for key enzymes.

HMG-CoA Reductase Activity Assay (LC-MS/MS Method)

This protocol is based on the quantification of mevalonic acid, the product of the HMG-CoA reductase reaction, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][27]

1. Materials and Reagents:

-

Cell lysates or microsomal fractions

-

HMG-CoA

-

NADPH

-

Dithiothreitol (DTT)

-

Potassium phosphate (B84403) buffer

-

Mevalonolactone (MVL) standard

-

Stable isotope-labeled MVL internal standard (e.g., MVL-D7)

-

LC-MS/MS system

2. Sample Preparation:

-

Prepare cell lysates or isolate microsomal fractions from tissues of interest.

-

Determine the total protein concentration of the preparations (e.g., using a Bradford assay).

3. Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate/microsomal fraction with a reaction buffer containing potassium phosphate, DTT, and NADPH.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding HMG-CoA.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., HCl) and the internal standard. The acidic condition facilitates the conversion of mevalonic acid to its lactone form (MVL).

4. Extraction and Analysis:

-

Extract the MVL from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate MVL using a suitable column (e.g., C18).

-

Quantify MVL by multiple reaction monitoring (MRM) in positive electrospray ionization mode, using the transition of the parent ion to a specific product ion for both the analyte and the internal standard.

5. Data Analysis:

-

Calculate the concentration of MVL produced based on the standard curve generated from known concentrations of MVL.

-

Express HMG-CoA reductase activity as pmol or nmol of MVL produced per minute per milligram of protein.

Lipoprotein Lipase (LPL) Activity Assay (Fluorometric Method)

This protocol describes a fluorometric assay for measuring LPL activity using a quenched fluorescent substrate.[28][29]

1. Materials and Reagents:

-

Plasma samples, cell culture supernatants, or purified LPL

-

Quenched fluorescently labeled triglyceride substrate (e.g., a substrate that fluoresces upon hydrolysis)

-

LPL assay buffer

-

LPL standard

-

Fluorometric microplate reader

2. Sample Preparation:

-

For plasma LPL activity, collect blood samples following heparin injection to release LPL from the endothelium.[29]

-

Prepare serial dilutions of the LPL standard to generate a standard curve.

3. Assay Procedure:

-

Pipette samples, standards, and controls into a 96-well microplate.

-

Prepare a reaction mix containing the LPL assay buffer.

-

Add the reaction mix to the wells containing the standards.

-

Add the diluted fluorescent substrate to the wells containing the samples and controls.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity kinetically (e.g., every 5-10 minutes) or at a fixed endpoint using an excitation/emission wavelength appropriate for the substrate (e.g., Ex/Em = 482/515 nm).

4. Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

-

Calculate the LPL activity in the samples based on the rate of increase in fluorescence and the standard curve.

-

Express LPL activity in appropriate units (e.g., mU/mL).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the nicotinic acid released from this compound.

Caption: GPR109A signaling pathway in adipocytes.

Caption: Hepatic VLDL synthesis and points of inhibition by nicotinic acid.

Caption: Experimental workflow for HMG-CoA reductase activity assay.

Conclusion

This compound serves as a slow-release prodrug for nicotinic acid. Its interactions with lipid metabolism are, therefore, defined by the established mechanisms of nicotinic acid. The primary therapeutic effects stem from the potent inhibition of lipolysis in adipose tissue via the GPR109A receptor and the direct inhibition of hepatic DGAT2, which collectively reduce triglyceride synthesis and VLDL secretion. While other mechanisms involving HMG-CoA reductase and PPARs may contribute, they are considered secondary. The clinical efficacy of this compound is dependent on its ability to deliver and maintain therapeutic concentrations of free nicotinic acid, a topic that warrants further investigation. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound.

References

- 1. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 18. Nicotinic acid decreases apolipoprotein B100-containing lipoprotein levels by reducing hepatic very low density lipoprotein secretion through a possible diacylglycerol acyltransferase 2 inhibition in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Possible inhibition of hydroxy methyl glutaryl CoA reductase activity by nicotinic acid and ergosterol: as targeting for hypocholesterolemic action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Pharmacological doses of niacin stimulate the expression of genes involved in carnitine uptake and biosynthesis and improve the carnitine status of obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Niacin induces PPARgamma expression and transcriptional activation in macrophages via HM74 and HM74a-mediated induction of prostaglandin synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. crnusa.org [crnusa.org]

- 27. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Simple and rapid real-time monitoring of LPL activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

Inositol Hexanicotinate and Endothelial Function: An In-Depth In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of inositol (B14025) hexanicotinate on endothelial function. While direct in vitro studies on inositol hexanicotinate are limited, this document synthesizes the available evidence by focusing on its primary active metabolite, nicotinic acid (niacin). This compound is hydrolyzed in the body, releasing nicotinic acid and inositol.[1][2] This guide details the effects of nicotinic acid on key markers of endothelial health, including nitric oxide production, expression of adhesion molecules, and underlying signaling pathways. The experimental protocols and quantitative data presented herein are derived from in vitro studies on nicotinic acid and related inositol compounds, providing a robust framework for understanding the potential endothelial effects of this compound.

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by reduced bioavailability of nitric oxide (NO), increased expression of inflammatory mediators, and a pro-thrombotic state. This compound, a compound consisting of six molecules of nicotinic acid esterified to an inositol molecule, is often marketed as a "no-flush" niacin.[1] It is purported to improve blood flow and vascular health.[1] This guide explores the in vitro evidence supporting these claims by examining the effects of its principal metabolite, nicotinic acid, on endothelial cells.

Effects on Nitric Oxide Production and Vasodilation

Nicotinic acid has been shown to positively influence endothelial nitric oxide (NO) production, a key regulator of vasodilation and endothelial health.

Quantitative Data

The following table summarizes the in vitro effects of nicotinic acid on markers related to NO production in Human Aortic Endothelial Cells (HAECs).

| Parameter | Treatment | Concentration | Duration | Result | Reference |

| Cellular NAD+ Levels | Niacin | 0.2 mM | 24 h | Significant Increase vs. Control | [3] |

| 0.3 mM | 24 h | Significant Increase vs. Control | [3] | ||

| Sirt1 Activity | Niacin | 0.2 mM | 24 h | Significant Increase vs. Control | [3] |

| 0.3 mM | 24 h | Significant Increase vs. Control | [3] | ||

| Nitric Oxide (NO) Production | Niacin | 0.2 mM | 24 h | ~40% Increase vs. Control | [3] |

| 0.3 mM | 24 h | ~76% Increase vs. Control | [3] |

Signaling Pathway

Nicotinic acid enhances NO production in endothelial cells through a signaling cascade involving NAD+ and Sirtuin 1 (Sirt1). The increased intracellular NAD+ levels activate Sirt1, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.

Figure 1: Proposed signaling pathway for this compound-mediated nitric oxide production.

Anti-Inflammatory Effects on Endothelial Cells

A hallmark of endothelial dysfunction is the upregulation of adhesion molecules, which facilitate the recruitment of leukocytes to the vessel wall. Nicotinic acid has demonstrated significant anti-inflammatory effects in vitro by downregulating the expression of these molecules.

Quantitative Data

The table below presents the quantitative effects of nicotinic acid on the expression of key adhesion molecules in endothelial cells stimulated with the pro-inflammatory cytokine TNF-α.

| Adhesion Molecule | Cell Type | Treatment | Concentration | Duration | Result (vs. TNF-α alone) | Reference |

| VCAM-1 mRNA | Rabbit Thoracic Aorta | Niacin | 1 mmol/L | - | 57.6 ± 8.9% Decrease | [4] |

| ICAM-1 mRNA | Rabbit Thoracic Aorta | Niacin | 1 mmol/L | - | 38.9 ± 6.1% Decrease | [4] |

| MCP-1 mRNA | Rabbit Thoracic Aorta | Niacin | 1 mmol/L | - | 45.1 ± 11.3% Decrease | [4] |

| ICAM-1 Protein | HUVEC | Niacin | - | - | Significant Reduction | [5] |

| PECAM-1 Protein | HUVEC | Niacin | - | - | Significant Reduction | [5] |

Signaling Pathway

Nicotinic acid is known to interact with the G-protein coupled receptor 109A (GPR109A), which is expressed on various cell types, including some immune cells.[6][7] Activation of GPR109A can lead to a reduction in inflammatory signaling. In endothelial cells, the anti-inflammatory effects of nicotinic acid are associated with the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression, including adhesion molecules.

References

- 1. news-medical.net [news-medical.net]

- 2. altmedrev.com [altmedrev.com]

- 3. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of niacin on cell adhesion and early atherogenesis: biochemical and functional findings in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Inositol Hexanicotinate: An In-Depth Technical Guide to its Anti-inflammatory Properties in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol (B14025) Hexanicotinate, a compound synthesized from inositol and nicotinic acid (niacin), is primarily recognized as a "no-flush" niacin supplement. While its clinical applications in improving blood circulation are acknowledged, its direct anti-inflammatory properties at a cellular level remain an area of emerging interest. This technical guide synthesizes the current understanding of the anti-inflammatory potential of Inositol Hexanicotinate, drawing upon the well-established mechanisms of its constituent molecules—niacin and inositol—and related inositol phosphates. Due to a notable lack of direct cell culture studies on this compound, this document extrapolates its likely mechanisms of action and provides detailed experimental protocols from studies on its components. This guide aims to equip researchers with the foundational knowledge and methodological frameworks to investigate the anti-inflammatory efficacy of this compound in cell culture models, a critical step in its potential development as an anti-inflammatory agent.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. The search for novel anti-inflammatory agents with favorable safety profiles is a priority in drug development. This compound is a chemical entity that combines six molecules of nicotinic acid with one molecule of inositol.[1] Upon ingestion, it is slowly hydrolyzed to release free nicotinic acid and inositol, which minimizes the flushing side effect commonly associated with niacin supplementation.[1] The anti-inflammatory effects of nicotinic acid are well-documented and are primarily mediated through the G-protein coupled receptor 109A (GPR109A).[2][3] Additionally, various forms of inositol have demonstrated roles in cellular signaling and have been shown to possess anti-inflammatory and antioxidant properties.[4][5][6] This guide will delve into the anticipated anti-inflammatory mechanisms of this compound in cell culture, supported by data and protocols from studies on its components.

Proposed Anti-inflammatory Mechanisms of Action

The anti-inflammatory activity of this compound in a cell culture setting is hypothesized to be a composite of the effects of its hydrolysis products: nicotinic acid and inositol.

Nicotinic Acid-Mediated Anti-inflammation via GPR109A

Nicotinic acid is a potent agonist for the GPR109A receptor, which is expressed on various immune cells, including macrophages and monocytes.[2][7] Activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to the suppression of pro-inflammatory pathways.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. Nicotinic acid has been shown to inhibit the activation of the NF-κB pathway.[7] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as TNF-α, IL-6, and IL-1β.

-

Modulation of the Akt/mTOR Signaling Pathway: The Akt/mTOR pathway is another critical regulator of cellular growth, proliferation, and inflammation. Studies have demonstrated that nicotinic acid can inhibit the phosphorylation of Akt and mTOR, leading to a downstream reduction in the production of inflammatory cytokines like IFN-γ.[8]

Inositol-Mediated Anti-inflammatory and Antioxidant Effects

Myo-inositol, the most common isomer of inositol, has been shown to exert anti-inflammatory and antioxidant effects in various cell types.

-

Attenuation of Pro-inflammatory Cytokine Expression: In cell culture models, myo-inositol has been observed to reduce the expression and secretion of pro-inflammatory chemokines and cytokines, including CCL-2, CXCL-10, and IL-6, in response to inflammatory stimuli like TNF-α and LPS.[4][5]

-

Reduction of Oxidative Stress: Myo-inositol can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[6] This antioxidant activity is crucial as ROS can act as signaling molecules that activate pro-inflammatory pathways, including NF-κB.

-

Inhibition of NF-κB Activation: By reducing ROS levels and potentially through other mechanisms, myo-inositol has been shown to attenuate the activation of the NF-κB pathway in inflamed cells.[5][9]

Quantitative Data from Cell Culture Studies on Related Compounds

While direct quantitative data for this compound is scarce, the following tables summarize findings from studies on Inositol Hexaphosphate (IP6), a related inositol compound, and Myo-inositol, which provide a strong rationale for investigating this compound.

Table 1: Effect of Inositol Hexaphosphate (IP6) on Pro-inflammatory Cytokine Gene Expression in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

| Treatment | Target Gene | Fold Change vs. LPS Control | Cell Line | Reference |

| IP6 | IL-1β | Significantly Suppressed | BMDM | [10] |

| IP6 | IL-6 | Significantly Suppressed | BMDM | [10] |

| IP6 | TNF-α | Unchanged | BMDM | [10] |

Table 2: Effect of Myo-inositol on Pro-inflammatory Cytokine Secretion in TNF-α-Stimulated Human Adipocytes

| Treatment | Target Cytokine | Reduction vs. TNF-α Control | Cell Line | Reference |

| Myo-inositol (100 µM) | CCL-2 | Significant Reduction | SGBS Adipocytes | [5][9] |

| Myo-inositol (100 µM) | CXCL-10 | Significant Reduction | SGBS Adipocytes | [5][9] |

| Myo-inositol (100 µM) | IL-6 | Significant Reduction | SGBS Adipocytes | [5][9] |

Detailed Experimental Protocols

The following are detailed methodologies from cited studies on nicotinic acid and myo-inositol that can be adapted for investigating the anti-inflammatory properties of this compound.

General Cell Culture and Inflammatory Stimulation

-

Cell Line: RAW 264.7 (murine macrophage cell line) is a standard model for studying inflammation. Human THP-1 monocytes, differentiated into macrophages, are also commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 100 ng/mL to 1 µg/mL.[11] Other stimuli include TNF-α (10 ng/mL) or a cocktail of cytokines.[4][12]

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-4 hours) before the addition of the inflammatory stimulus.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol is for quantifying the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture supernatant.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

Analysis of NF-κB Activation (Western Blot)

This protocol assesses the effect of the test compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 30-60 minutes) to observe early signaling events.

-

Cell Lysis and Fractionation:

-

For total protein: Lyse the cells in RIPA buffer.

-

For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol measures intracellular ROS levels using a fluorescent probe.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound and/or an inflammatory stimulus.

-

Probe Loading: Add a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher levels of intracellular ROS.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed anti-inflammatory signaling pathway of this compound via Nicotinic Acid and GPR109A.

Caption: Anti-inflammatory and antioxidant mechanism of Myo-Inositol.

Experimental Workflows

Caption: Experimental workflow for measuring cytokine production by ELISA.

Caption: Workflow for analyzing NF-κB pathway activation via Western Blot.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound possesses anti-inflammatory properties, primarily attributable to the well-characterized actions of its constituent molecules, nicotinic acid and inositol. The proposed mechanisms center on the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and Akt/mTOR, and the attenuation of oxidative stress. However, there is a clear and significant gap in the research concerning the direct effects of the intact this compound molecule in cell culture models.

Future research should focus on:

-

Directly investigating the anti-inflammatory effects of this compound in immune cell lines such as RAW 264.7 macrophages, quantifying its impact on the production of a panel of pro-inflammatory cytokines and chemokines.

-

Elucidating the specific signaling pathways modulated by this compound to determine if its effects are solely due to its hydrolysis products or if the parent molecule has unique biological activities.

-

Conducting comparative studies between this compound, nicotinic acid, and myo-inositol to dissect the contribution of each component to the overall anti-inflammatory effect.

By addressing these research questions, a more complete understanding of the therapeutic potential of this compound as an anti-inflammatory agent can be achieved, paving the way for its further development and application.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti‐Inflammatory Role of Myo‐Inositol in Obesity: Suppression of TNF‐α‐Induced Inflammation and Monocyte Adhesion in Hypertrophic Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inositol hexaphosphate modulates the behavior of macrophages through alteration of gene expression involved in pathways of pro- and anti-inflammatory responses, and resolution of inflammation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Inositol Hexanicotinate: A Deep Dive into Hepatocyte Gene Expression and Metabolic Reprogramming

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inositol (B14025) Hexanicotinate (IHN), a "no-flush" form of niacin (Vitamin B3), is metabolized in the body to slowly release nicotinic acid, the active compound responsible for its therapeutic effects. This guide provides a comprehensive technical overview of the molecular mechanisms and gene expression changes induced by IHN in hepatocytes. While direct transcriptome-wide data for IHN is limited, its action is understood through the extensive research on nicotinic acid. Nicotinic acid modulates key enzymatic and transcriptional pathways in the liver, leading to significant alterations in lipid metabolism. This document details the effects on critical genes, outlines relevant experimental protocols for in vitro studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of Inositol Hexanicotinate in Hepatic Lipid Metabolism

This compound is the hexanicotinic acid ester of meso-inositol, comprising six molecules of nicotinic acid linked to a central inositol molecule.[1] Upon ingestion, it is hydrolyzed, leading to a gradual and sustained release of nicotinic acid.[1] This slow-release profile mitigates the common flushing side effect associated with immediate-release niacin. The primary therapeutic target of the released nicotinic acid in the context of dyslipidemia is the hepatocyte, where it exerts profound effects on lipid synthesis and transport.

The predominant mechanism of action involves the modulation of key enzymes and transcription factors that govern hepatic lipid homeostasis. This guide will focus on the gene expression changes central to these processes.

Quantitative Gene Expression Changes in Hepatocytes

While a comprehensive RNA-sequencing dataset detailing the global effects of this compound on hepatocytes is not publicly available, extensive research on its active component, nicotinic acid, has elucidated its impact on several key genes. The following tables summarize the reported changes in mRNA expression and protein activity for critical regulators of lipid metabolism in hepatocytes.

Table 1: Effect of Nicotinic Acid on Key Genes Involved in Triglyceride Synthesis and Fatty Acid Metabolism in Hepatocytes

| Gene Symbol | Gene Name | Effect on mRNA Expression | Effect on Protein Activity | Cellular Process | References |

| DGAT2 | Diacylglycerol O-Acyltransferase 2 | No significant change | Inhibition | Triglyceride Synthesis | [2][3][4] |

| SREBF1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Downregulation | Reduced Activity | Lipogenesis | |

| FASN | Fatty Acid Synthase | Downregulation (indirect) | Reduced Activity | Fatty Acid Synthesis | |

| CPT1A | Carnitine Palmitoyltransferase 1A | Variable/No significant change | No direct effect | Fatty Acid Oxidation | |

| PPARA | Peroxisome Proliferator Activated Receptor Alpha | Variable | Modulated | Fatty Acid Oxidation |

Note: The downregulation of FASN is often an indirect consequence of reduced SREBP-1c activity.

Table 2: Effects of Nicotinic Acid on Genes Related to Lipoprotein Metabolism in Hepatocytes

| Gene Symbol | Gene Name | Effect on mRNA Expression | Implication in Lipid Metabolism |

| APOA1 | Apolipoprotein A1 | Increased | Enhanced production of HDL |

Key Signaling Pathways Modulated by this compound (Nicotinic Acid)

The gene expression changes tabulated above are orchestrated by the influence of nicotinic acid on specific signaling pathways within the hepatocyte. The primary target identified is the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).

Inhibition of Triglyceride Synthesis via DGAT2

Nicotinic acid directly and non-competitively inhibits the activity of DGAT2, the enzyme responsible for the final step in triglyceride synthesis.[2] This inhibition reduces the flux of fatty acids into triglycerides, thereby decreasing their availability for packaging into very-low-density lipoproteins (VLDL).

Figure 1. Inhibition of DGAT2 by Nicotinic Acid.

Regulation of Lipogenic Gene Expression

The reduction in hepatic triglyceride synthesis and subsequent VLDL production also appears to involve the downregulation of key lipogenic transcription factors, most notably SREBP-1c. While the precise mechanism of this downregulation is still under investigation, it leads to a coordinated decrease in the expression of genes involved in de novo fatty acid synthesis.

References

- 1. news-medical.net [news-medical.net]

- 2. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Inositol Hexanicotinate in an in vivo Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Inositol (B14025) hexanicotinate, a compound of inositol and niacin (vitamin B3), has garnered interest for its potential therapeutic effects in metabolic disorders. Niacin is known to lower blood lipid levels, while inositol and its derivatives have demonstrated beneficial effects in animal models of NAFLD by reducing hepatic lipid accumulation.[1][2][3] This document provides detailed protocols for utilizing inositol hexanicotinate in a high-fat diet-induced rodent model of NAFLD, along with data presentation formats and visualizations of relevant signaling pathways.

Data Presentation

The following tables summarize expected quantitative data from studies investigating the effects of this compound or its components (niacin and inositol) in animal models of NAFLD.

Table 1: Effects of Niacin Supplementation on Serum Biochemical Parameters in a High-Fat Diet-Induced NAFLD Rat Model

| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Niacin (0.5%) Group | HFD + Niacin (1.0%) Group |

| ALT (U/L) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| AST (U/L) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| Total Cholesterol (TC) (mg/dL) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| Triglycerides (TG) (mg/dL) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| Free Fatty Acids (FFA) (mmol/L) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

Data compiled from studies on niacin in NAFLD rat models.[4]

Table 2: Effects of Niacin Supplementation on Liver Parameters in a High-Fat Diet-Induced NAFLD Rat Model

| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Niacin (0.5%) Group | HFD + Niacin (1.0%) Group |

| Liver Weight (g) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| Liver Triglycerides (mg/g) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| Malondialdehyde (MDA) (nmol/mg protein) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

Data compiled from studies on niacin in NAFLD rat models.[4][5]

Table 3: Effects of Inositol Supplementation on Liver Lipids in Animal Models of NAFLD

| Parameter | Control Group | NAFLD Model Group | NAFLD Model + Inositol |

| Hepatic Triglycerides | Baseline | Increased | Reduced |

| Hepatic Cholesterol | Baseline | Increased | Reduced |

| Hepatic Free Fatty Acids | Baseline | Increased | Reduced |

Data based on a systematic review of inositol supplementation in animal models of NAFLD.[1][6][7]

Experimental Protocols

Protocol 1: Induction of NAFLD in a Rodent Model using a High-Fat Diet

This protocol describes the induction of NAFLD in rats or mice through dietary manipulation.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)

-

Standard rodent chow

-

High-Fat Diet (HFD): A typical HFD provides 45-60% of its calories from fat. A common formulation consists of basic rodent food supplemented with 15% animal fat, 4% cholesterol, and 1% cholic acid.[8]

-

Animal caging with controlled temperature, humidity, and a 12-hour light/dark cycle

-

Water ad libitum

Procedure:

-

Acclimatize animals for one week with free access to standard chow and water.

-

Randomly divide the animals into a control group and a high-fat diet group.

-

Provide the control group with standard rodent chow.

-

Provide the high-fat diet group with the HFD.

-

Continue the respective diets for 8-16 weeks to induce hepatic steatosis.[8][9]

-

Monitor animal body weight and food intake weekly.

-

At the end of the induction period, a subset of animals can be euthanized to confirm the development of NAFLD through histological analysis of liver tissue and measurement of serum biochemical markers.

Protocol 2: Administration of this compound

This protocol details the administration of this compound to the NAFLD animal model.

Materials:

-

NAFLD model animals (from Protocol 1)

-

This compound (IHN)

-

Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Prepare a stock solution or suspension of this compound in the chosen vehicle. To enhance bioavailability, a self-micelle solid dispersion of IHN with glycyrrhizic acid and arabic gum can be prepared.[10]

-

Divide the NAFLD animals into a vehicle control group and one or more IHN treatment groups.

-

Administer the vehicle or IHN solution/suspension to the respective groups daily via oral gavage. A suggested dosage, based on niacin studies, would be in the range of 0.5% to 1.0% of the diet, which can be converted to a daily gavage dose based on average food consumption.[4][5] For example, if a rat consumes 20g of food per day, a 0.5% dose would be 100mg, which can be administered in a suitable volume (e.g., 1-2 mL).

-

Continue the treatment for a period of 4-8 weeks.[5]

-

Throughout the treatment period, continue to monitor body weight and food intake.

Protocol 3: Biochemical and Histological Analysis

This protocol outlines the collection and analysis of samples to assess the effects of this compound on NAFLD.

Materials:

-

Blood collection tubes (e.g., with EDTA or serum separator)

-

Centrifuge

-

Spectrophotometer and relevant assay kits for ALT, AST, TC, TG, FFA, and MDA

-

Formalin (10% neutral buffered)

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Oil Red O stain

-

Microscope

Procedure:

-

Blood Collection and Serum Analysis:

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.

-

For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.

-

Analyze the serum for ALT, AST, TC, TG, and FFA levels using commercially available kits according to the manufacturer's instructions.

-

-

Liver Tissue Collection and Analysis:

-

Euthanize the animals and immediately excise the liver.

-

Weigh the entire liver.

-

Take a portion of the liver for lipid analysis. Homogenize the tissue and measure triglyceride and cholesterol content using appropriate kits.

-

Take another portion of the liver for oxidative stress analysis. Homogenize the tissue and measure MDA levels as an indicator of lipid peroxidation.[4]

-

Fix a section of the liver in 10% neutral buffered formalin for at least 24 hours for histological analysis.

-

-

Histological Examination:

-

Embed the formalin-fixed liver tissue in paraffin.

-

Section the paraffin blocks at 4-5 µm thickness.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and hepatocyte ballooning.

-

For the assessment of lipid accumulation, prepare frozen sections of the liver and stain with Oil Red O.

-

Mandatory Visualizations

References

- 1. examine.com [examine.com]

- 2. researchgate.net [researchgate.net]

- 3. Inositol and Non-Alcoholic Fatty Liver Disease: A Systematic Review on Deficiencies and Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]